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molecular formula C7H5ClN2S2 B8386810 4-Chloro-5-methylthiothieno[2,3-d]pyrimidine

4-Chloro-5-methylthiothieno[2,3-d]pyrimidine

Cat. No. B8386810
M. Wt: 216.7 g/mol
InChI Key: INQKRFIZSFXMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008487B2

Procedure details

5-bromo-4-chlorothieno[2,3-d]pyrimidine (750 mg, 3.0 mmol) was partially dissolved in anh. THF (8 mL), cooled to 0° C. and treated in portions with a 2M THF solution of i-PrMgCl (2.0 mL, 4.0 mmol). After 20 minutes, this solution was treated dropwise with methylmethanethiosulfonate (460 μl, 570 mg, 4.5 mmol). The cooling bath was removed and the mixture was stirred for 4 hours at 25° C. The reaction was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The organic phase was washed with water, brine, dried (Na2SO4) and evaporated to give 830 mg crude product-ca 80 percent pure by GC. The material was purified by recrystallization from hot heptane to give 350 mg (45 percent) yield of tan crystals.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
methylmethanethiosulfonate
Quantity
460 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[S:4][CH:3]=1.C([Mg]Cl)(C)C.C[CH2:18][S:19](=S)([O-])=O>C1COCC1>[Cl:11][C:9]1[C:10]2[C:2]([S:19][CH3:18])=[CH:3][S:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=CSC=2N=CN=C(C21)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methylmethanethiosulfonate
Quantity
460 μL
Type
reactant
Smiles
CCS(=O)([O-])=S
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC=C2SC
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: CALCULATEDPERCENTYIELD 127.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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